molecular formula C17H22N4O4S B12185398 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B12185398
M. Wt: 378.4 g/mol
InChI Key: WCOKQBQLCALQHD-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methylsulfonyl Piperazine Moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methoxyphenyl)-2-{[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
  • 6-(3-methoxyphenyl)-2-{[4-(methylamino)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Uniqueness

6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfonyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C17H22N4O4S/c1-25-15-5-3-4-14(12-15)16-6-7-17(22)21(18-16)13-19-8-10-20(11-9-19)26(2,23)24/h3-7,12H,8-11,13H2,1-2H3

InChI Key

WCOKQBQLCALQHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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